molecular formula C19H19BrO2 B3308246 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione CAS No. 937602-16-9

2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione

Cat. No.: B3308246
CAS No.: 937602-16-9
M. Wt: 359.3 g/mol
InChI Key: WLZVCCHMZDWYDQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H19BrO2 and a molecular weight of 359.26 g/mol . This compound is characterized by the presence of a bromine atom and two 3,4-dimethylphenyl groups attached to a propane-1,3-dione backbone. It is used in various chemical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The compound’s structure allows it to fit into specific binding sites, affecting molecular pathways involved in various biological processes.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione include:

Compared to these compounds, this compound is unique due to its specific structural arrangement, which provides distinct reactivity and applications in research and industry.

Properties

IUPAC Name

2-bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZVCCHMZDWYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220998
Record name 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-16-9
Record name 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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